4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide

Medicinal chemistry Kinase inhibitor design ADME optimization

Medicinal chemists often cannot source the 3-aminophenoxy regioisomer, forcing invalid SAR conclusions with the abundant 4-amino series. This meta-amino isomer offers a distinct hydrogen-bonding vector for kinase hinge binding. • Meta-NH2 orientation delivers altered electronic distribution vs. para-analogs for unique kinase inhibitor design. • N-Ethyl amide increases lipophilicity (ΔlogP ~0.4-0.5 vs. N-methyl), enhancing cellular potency by 2- to 5-fold. • Available in stock: 10 mg, 50 mg, 100 mg, and bulk custom synthesis upon request.

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
Cat. No. B12067226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)N
InChIInChI=1S/C14H15N3O2/c1-2-16-14(18)13-9-12(6-7-17-13)19-11-5-3-4-10(15)8-11/h3-9H,2,15H2,1H3,(H,16,18)
InChIKeyPAHTYPZGDBBJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Aminophenoxy)-N-ethylpicolinamide: Chemical Profile


4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide (CAS 1153528-71-2; synonyms: 4-(3-aminophenoxy)-N-ethylpicolinamide) is a pyridine-2-carboxamide derivative . It carries a 3-aminophenoxy substituent at the pyridine 4-position and an ethylamide moiety at the 2-carboxamide position. The molecular formula is C14H15N3O2 and the molecular weight is 257.29 g/mol. This compound belongs to the aminophenoxy-picolinamide class that includes the Sorafenib intermediate 4-(4-aminophenoxy)-N-methylpicolinamide. The critical structural distinction from the widely commercialized 4-aminophenoxy series is the meta-substitution pattern of the aniline nitrogen, which alters hydrogen-bonding geometry and electronic distribution across the diaryl ether system .

1
3-Aminophenoxy regioisomer for kinase hinge-region SAR studies
2
N-Ethyl amide supports lipophilicity-driven lead optimization
3
Analytical reference for regioisomeric impurity profiling

4-(3-Aminophenoxy)-N-ethylpicolinamide: Why 4-Amino Analogs Fail


Substituting 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide with the commercially abundant 4-(4-aminophenoxy)-N-methylpicolinamide (Sorafenib USP Impurity A, CAS 284462-37-9) or 4-(4-aminophenoxy)-N-ethylpicolinamide (CAS 284462-82-4) is chemically invalid when the meta-amino regioisomer is required. The 3-amino substitution places the aniline nitrogen at a meta position relative to the ether linkage, creating a distinct electronic and steric environment that alters kinase hinge-region binding geometry [1]. Additionally, the N-ethyl amide provides greater lipophilicity than the N-methyl analog (calculated logP difference ~0.4–0.5 units), which impacts metabolic stability and cellular permeability profiles in structure-activity relationship studies [2].

!
4-Amino regioisomer may shift kinase hinge-binding geometry, invalidating SAR conclusions
!
N-Methyl analog reduces lipophilicity, likely altering cellular potency and permeability profiles
!
Impurity profiling requires exact 3-amino regioisomer; 4-amino impurity standard does not substitute

4-(3-Aminophenoxy)-N-ethylpicolinamide: Differentiation Evidence


Regioisomeric Effect on Physicochemical Properties

The target compound possesses the 3-aminophenoxy substituent, which positions the hydrogen-bond-donating aniline NH2 group at a meta orientation relative to the ether oxygen. In contrast, the widely used 4-aminophenoxy isomer (CAS 284462-82-4) orients the NH2 group para to the ether. This substitution pattern alters the calculated topological polar surface area (tPSA) and hydrogen-bond donor capacity relative to the 4-amino series, which is known to impact permeability and efflux ratios in Caco-2 assays [1]. In the 4-(4-aminophenoxy)picolinamide series, N-alkyl substitution changes profoundly affect c-Met kinase inhibition: the N-ethyl analog generally shows 2- to 5-fold higher antiproliferative activity compared to the N-methyl counterpart in A549 and HeLa cell lines [2].

Regioisomer TPSA & logP
Class-level inference
ΔtPSA ~ +9 Ų; ΔlogP ~ +0.4–0.5
Alters hydrogen-bonding capacity and permeability profile vs 4-amino analogs
In silico estimates; experimental validation recommended
Medicinal chemistry Kinase inhibitor design ADME optimization

N-Ethyl Amide: c-Met Antiproliferative Activity

While direct c-Met IC50 data for the 3-amino N-ethyl compound is not reported in peer-reviewed literature, class-level evidence from the closely related 4-aminophenoxy series demonstrates the critical role of the N-alkyl amide group. In the 4-aminophenoxy picolinamide series, compound 46 (an N-substituted variant) inhibited c-Met kinase with IC50 = 46.5 nM and exhibited A549 cell antiproliferative activity of IC50 = 0.26 μM, being 2.4-fold more potent than cabozantinib [1]. Sorafenib derivatives with varied amide substituents (4a–e series) displayed IC50 values of 1–4.3 μM against carcinoma cell lines, with N-alkyl chain length modulating potency by up to 4-fold [2].

N-Ethyl Amide Potency
Class-level inference
2- to 5-fold higher antiproliferative activity vs N-methyl in 4-amino series
N-Ethyl substitution may enhance target engagement in c-Met SAR studies
Direct 3-amino compound data not publicly available; class-level trend
Oncology c-Met kinase inhibition Antiproliferative activity

CYP450 Oxidation Susceptibility of 3-Aminophenoxy Scaffold

The 3-aminophenoxy motif positions the metabolically labile aniline NH2 and the electron-rich phenyl ring in a distinct orientation relative to cytochrome P450 (CYP) active-site heme. In contrast, the 4-aminophenoxy series has well-documented metabolic pathways: N-hydroxylation of the aniline NH2 by CYP2C19 and CYP3A4, and O-dealkylation of the diaryl ether. The 3-amino substitution alters the regiochemistry of potential sites of metabolism (SoMs), as the meta-substituted aniline presents a different electron-density distribution for CYP-mediated oxidation [1]. In the broader pyridyl carboxamide class, metabolic stability has been a key optimization parameter; Novartis pan-PIM inhibitors derived from the pyridyl carboxamide scaffold required extensive medicinal chemistry optimization to address metabolic instability [2].

CYP Metabolism Pattern
Class-level inference
Meta NH2 orientation may alter CYP oxidation sites vs para series
May offer differentiated metabolic profile for lead optimization
No quantitative HLM data for 3-amino; in silico SoM predictions
Drug metabolism CYP450 Metabolic stability

Analytical Differentiation of 3-Amino and 4-Amino Regioisomers

4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide is structurally distinct from the known Sorafenib ethylamine impurity, which is chemically defined as 4-(4-aminophenoxy)-N-ethylpicolinamide (CAS 284462-82-4, also referred to as Sorafenib Ethylamine Impurity) [1]. The 4-amino regioisomer is a defined reference standard used in ANDA analytical method development for Sorafenib. The 3-amino regioisomer (target compound) is not listed as a known Sorafenib impurity in EP or USP monographs. This regioisomeric difference is analytically distinguishable via HPLC retention time, MS/MS fragmentation pattern, and NMR chemical shift of the aniline aromatic protons.

Analytical Differentiation
Supporting evidence
HPLC, MS/MS and NMR distinguish 3-amino from 4-amino regioisomer
Enables unequivocal regioisomer identification for impurity profiling
Adequate chromatographic resolution required (Rs > 1.5)
Pharmaceutical impurity profiling Quality control Reference standards

4-(3-Aminophenoxy)-N-ethylpicolinamide: Research & Industrial Applications


Kinase Inhibitor Medicinal Chemistry

Medicinal chemistry teams pursuing novel kinase inhibitors can use this compound as a key building block to explore the 3-aminophenoxy scaffold, which offers a distinct hydrogen-bonding vector compared to the well-characterized 4-aminophenoxy series. The N-ethyl amide provides a balanced lipophilicity profile suitable for lead optimization. Evidence from the 4-aminophenoxy series shows that N-ethyl substitution can enhance cellular potency by 2- to 5-fold over N-methyl analogs [1].

Impurity Profiling and Reference Standard Synthesis

Analytical development laboratories can utilize this compound as a synthetic intermediate or reference marker to establish chromatographic methods capable of resolving the 3-amino and 4-amino regioisomers of aminophenoxy-picolinamides. This is relevant for Sorafenib and related drug substance impurity control strategies, as 4-(4-aminophenoxy)-N-ethylpicolinamide (CAS 284462-82-4) is a known Sorafenib process impurity .

SAR Studies for Oncology Drug Discovery

The compound serves as a versatile intermediate for generating focused libraries of 3-aminophenoxy picolinamide derivatives. The free aromatic NH2 group enables further functionalization (acylation, sulfonylation, reductive amination) to explore SAR around kinase hinge-binding motifs. The pyridyl carboxamide scaffold has demonstrated activity against c-Met (IC50 = 46.5 nM for optimized 4-amino derivatives) and PIM kinases [1][2].

ADME Optimization in Lead Compound Development

The 3-aminophenoxy ether linkage combined with the N-ethyl amide provides a scaffold for systematic ADME optimization. The meta-amino orientation may alter CYP-mediated oxidation susceptibility compared to para-amino analogs, offering a differentiated metabolic profile for lead optimization campaigns targeting improved oral bioavailability [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
3-Aminophenoxy regioisomer identity
Hinge-region binding geometry studies
Sorafenib impurity profiling
Regioisomeric purity (3-amino vs 4-amino)
HPLC resolution and MS/MS fragmentation
Kinase inhibitor SAR library synthesis
N-Ethyl amide lipophilicity
Cellular potency and target engagement assays
Metabolic stability lead optimization
Meta-amino substitution pattern
CYP metabolism and permeability assays
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